molecular formula C13H8N4O4S B2607344 5-nitro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide CAS No. 865287-34-9

5-nitro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide

Cat. No. B2607344
CAS RN: 865287-34-9
M. Wt: 316.29
InChI Key: UDKJHSALNPYOAB-UHFFFAOYSA-N
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Description

The compound “5-nitro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide” is a derivative of naphtho-furan . It belongs to the nitrofurans, which are compounds containing a furan ring bearing a nitro group . The compound has been used for antimicrobial activity and exhibits good antibacterial and anti-functional activity .


Synthesis Analysis

The compound is synthesized from novel derivatives of naphtho-furan . The synthesis involves the use of Mass, NMR, and FTIR spectroscopic techniques . The structure elucidation was carried out by 1H and 13C NMR, as well as X-ray diffraction (XRD) analysis .


Molecular Structure Analysis

The molecular structure of the compound was elucidated using 1H and 13C NMR, as well as X-ray diffraction (XRD) analysis . The oxadiazole molecule is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring .


Chemical Reactions Analysis

The compound is synthesized from novel derivatives of naphtho-furan . The synthesis involves the use of Mass, NMR, and FTIR spectroscopic techniques . The structure elucidation was carried out by 1H and 13C NMR, as well as X-ray diffraction (XRD) analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound were confirmed by Mass, NMR, and FTIR spectroscopic techniques . The aromaticity of the 1,3,4-oxadiazole ring was estimated based on XRD and DFT data .

Scientific Research Applications

Synthesis and Biological Activities

  • Antidiabetic Screening : A study by Lalpara et al. (2021) involved the synthesis of novel dihydropyrimidine derivatives, aiming at evaluating their in vitro antidiabetic activities. These compounds were synthesized by the condensation of newly synthesized benzaldehyde with variously substituted acetoacetanilides and urea, followed by evaluation using the α-amylase inhibition assay, indicating their potential in antidiabetic research Lalpara et al., 2021.

  • Cytotoxic Evaluation : Research by Adimule et al. (2014) focused on the synthesis of novel derivatives of 1,3,4-oxadiazoles containing a 5-phenyl thiophene moiety. These compounds were characterized and evaluated for their anticancer properties against various cancer cell lines, showcasing the significant potential of these derivatives in cancer treatment Adimule et al., 2014.

  • Antioxidant Activity : A series of novel pyrrolidine-3-carboxylic acid derivatives were synthesized and evaluated for their antioxidant activities by Tumosienė et al. (2019). These compounds demonstrated potent antioxidant properties, with some showing activity higher than that of ascorbic acid, highlighting their potential as antioxidants Tumosienė et al., 2019.

  • Optoelectronic Applications : The photophysical properties of thiophene substituted 1,3,4-oxadiazole derivatives were investigated for their potential roles in photonic, sensor, and optoelectronic devices by Naik et al. (2019). These studies suggest that derivatives of 1,3,4-oxadiazoles could play an important role in the development of future photonic and optoelectronic devices Naik et al., 2019.

properties

IUPAC Name

5-nitro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4O4S/c18-11(9-6-7-10(22-9)17(19)20)14-13-16-15-12(21-13)8-4-2-1-3-5-8/h1-7H,(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDKJHSALNPYOAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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